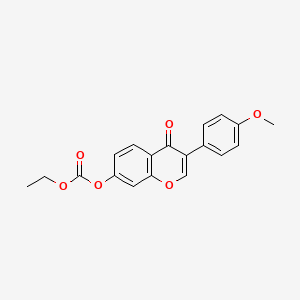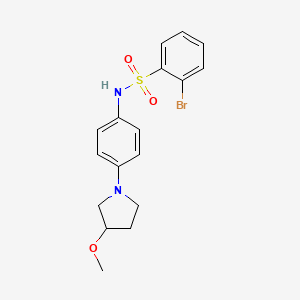
2-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a sulfonamide group (-SO2NH2), a bromine atom attached to a benzene ring, and a methoxy group (-OCH3) attached to a pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrrolidine ring, a five-membered ring with one nitrogen atom, would introduce some degree of polarity to the molecule. The bromine atom would be a site of high electron density, while the sulfonamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be replaced in a nucleophilic substitution reaction. The sulfonamide group could be hydrolyzed under acidic or basic conditions. The methoxy group on the pyrrolidine ring could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonamide group and a pyrrolidine ring could increase its solubility in water. The bromine atom could increase the compound’s molecular weight and density .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been synthesized and characterized for their application in photodynamic therapy (PDT). These compounds, particularly zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units, show promising properties as photosensitizers. Their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield make them suitable for Type II PDT mechanisms, potentially for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2022).
Carbonic Anhydrase Inhibition
Compounds with a benzenesulfonamide moiety have been explored for their inhibitory effects on carbonic anhydrase enzymes. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness. Studies have synthesized various benzenesulfonamide derivatives to assess their inhibitory activity against human carbonic anhydrase I and II isoenzymes, suggesting their relevance in medicinal chemistry (Gul et al., 2016).
Synthetic Applications
Benzenesulfonamides serve as intermediates in the synthesis of complex molecules. For instance, the use of ionic liquid halide nucleophilicity for ether cleavage demonstrates the versatility of benzenesulfonamide derivatives in synthetic organic chemistry, enabling the regeneration of phenols from ethers (Boovanahalli, Kim, & Chi, 2004). Additionally, metalated sulfonamides have been highlighted for their roles in heterocyclic synthesis and the preparation of pharmacologically active compounds (Familoni, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-23-15-10-11-20(12-15)14-8-6-13(7-9-14)19-24(21,22)17-5-3-2-4-16(17)18/h2-9,15,19H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSWUOIDVLHFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2699867.png)
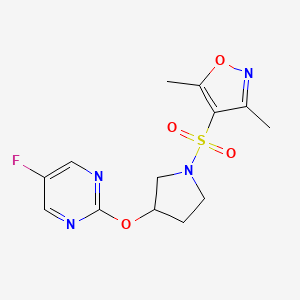

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)


![6-ethyl 3-methyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2699876.png)

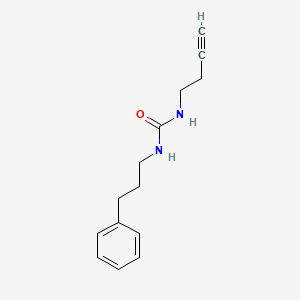

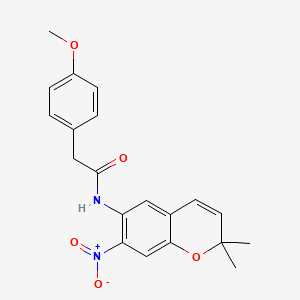
![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2699885.png)
![{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea](/img/structure/B2699886.png)
